3-Phenyl-piperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13) |
InChI Key |
CVXXCIJNZNETDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenyl Piperazine 2,5 Dione and Analogues
Established Approaches to Piperazine-2,5-dione Core Synthesis
The construction of the piperazine-2,5-dione core is a well-explored area of organic synthesis, with two primary strategies dominating the field: the cyclization of linear precursors and the stepwise assembly from smaller molecular fragments.
Cyclization of Dipeptides and Amino Acid Precursors
The most common method for synthesizing piperazine-2,5-diones involves the intramolecular cyclization of dipeptides or their derivatives. wikipedia.orgthieme-connect.com This approach leverages the readily available and diverse pool of amino acids as starting materials. The cyclization can be induced by heating the unprotected dipeptide in a suitable solvent, such as toluene (B28343) or phenol. google.com Alternatively, dipeptide methyl esters can undergo cyclization, although this can sometimes lead to racemization. canada.ca To circumvent this, methods using tert-butyloxycarbonyl (Boc) protected dipeptide methyl esters have been developed, where deprotection is followed by cyclization. canada.ca
Microwave-assisted cyclization of unprotected dipeptides in water has emerged as a high-yield and environmentally benign method, demonstrating that esterification of the C-terminus is not always necessary for efficient ring closure. thieme-connect.com Other variations include the cyclization of dipeptide aziridides, formed from the reaction of a dipeptide with Leuchs anhydride, and the reaction of α-halo dipeptide esters with ammonia. google.com
Stepwise Ring Construction from Simple Molecular Fragments
An alternative to the cyclization of pre-formed dipeptides is the stepwise construction of the piperazine-2,5-dione ring from simpler, more fundamental molecular building blocks. iucr.orguis.edu.co This strategy offers a high degree of versatility, allowing for the synthesis of multiply substituted cyclic dipeptides. iucr.orgbvsalud.org One such method involves the reaction of substituted 2-allylanilines with methyl 2-bromo-2-phenylacetate, followed by reaction with a haloacetyl chloride and subsequent ring closure with an amine like benzylamine. iucr.orgbvsalud.org This sequence allows for the introduction of diverse substituents at various positions on the piperazine-2,5-dione ring. iucr.orgbvsalud.org
Another stepwise approach involves the use of iminodiacetic acid (Ida) as a key precursor for the construction of N-substituted diketopiperazines, offering significant structural diversity. researchgate.net
Strategies for Introducing Phenyl Substituents at Position 3
The introduction of a phenyl group at the C-3 position of the piperazine-2,5-dione ring is a critical step in the synthesis of 3-phenyl-piperazine-2,5-dione and its analogues. This can be achieved either by starting with a phenyl-containing amino acid precursor or by modifying the piperazine-2,5-dione core after its formation.
Aldol (B89426) Condensation Approaches with Phenyl-Containing Aldehydes
Aldol condensation is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the synthesis of 3-benzylidene-piperazine-2,5-diones. researchgate.netchemrxiv.org This reaction typically involves the condensation of an activated piperazine-2,5-dione, such as 1,4-diacetylpiperazine-2,5-dione (B1297580), with a benzaldehyde (B42025) derivative in the presence of a base. uit.nochemrxiv.org The use of 1,4-diacetylpiperazine-2,5-dione is often necessary as the N-hydrogens of the unsubstituted ring are more acidic than the α-carbon hydrogens, which can hinder enolate formation. uit.no This methodology allows for the synthesis of both symmetrical and unsymmetrical bis-arylidenes by controlling the reaction in a stepwise fashion. mdpi.com The resulting exocyclic double bond can then be reduced to afford the 3-phenyl substituted piperazine-2,5-dione. researchgate.netchemrxiv.org
Interactive Data Table: Aldol Condensation of Piperazine-2,5-dione Derivatives
| Starting Material | Aldehyde | Product | Key Findings | Reference |
| 1,4-Diacetylpiperazine-2,5-dione | Methoxylated benzaldehydes | (Z,Z)-(Benzylidene)piperazine-2,5-diones | Exclusive formation of the (Z,Z)-isomer. | researchgate.netchemrxiv.org |
| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehydes | 1-Acetyl-3-arylidenepiperazine-2,5-diones | Good yields with aromatic aldehydes; failed with aliphatic aldehydes under the same conditions. | uit.no |
| Piperazine-2,5-dione | Aromatic aldehydes | Symmetrical bis-arylidene derivatives | Direct condensation leads to symmetrical products. | mdpi.com |
Stereoselective Synthesis of Phenyl-Substituted Derivatives
Controlling the stereochemistry at the C-3 position is crucial for many applications of this compound derivatives. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and stereoselective reactions. One approach involves the diastereoselective alkylation of chiral piperazine-2,5-dione derivatives. acs.org
A versatile synthesis of (3RS)-4-(2-allylaryl)-1-benzyl-3-phenylpiperazine-2,5-diones has been developed, where the piperazine-2,5-dione ring adopts a boat conformation with the 3-phenyl group in a quasi-axial position. bvsalud.orgresearchgate.net Additionally, stereoselective reductive coupling reactions have been employed to synthesize complex piperazine (B1678402) structures. rsc.orgrsc.org
Development of Novel Synthetic Routes for Complex Phenyl-Diketopiperazine Analogues
The demand for structurally diverse and complex diketopiperazine analogues has driven the development of novel synthetic strategies. These routes often employ multicomponent reactions and innovative cyclization techniques to access previously inaccessible chemical space.
The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful tool for the one-pot synthesis of highly substituted 2,5-diketopiperazines. mdpi.com This reaction, followed by an SN2-cyclization, allows for the efficient assembly of complex structures under mild conditions. mdpi.com Another innovative approach combines the Ugi reaction with an aza-Michael addition to synthesize highly substituted 2,5-diketopiperazines. mdpi.com
Solid-phase organic synthesis (SPOS) has also become an important tool for the combinatorial exploration of diketopiperazine scaffolds. researchgate.netnih.gov Cyclative cleavage strategies, where the diketopiperazine is formed and cleaved from the solid support in a single step, are particularly advantageous for generating libraries of compounds in high purity. nih.gov
Furthermore, novel methods for the synthesis of complex analogues include the development of tandem aldol condensations to create di-unsaturated 2,5-diketopiperazines and the use of specialized reagents for the synthesis of epidithio- and epitetrathiodiketopiperazines. mdpi.comacs.org
Catalytic Asymmetric Syntheses
The development of catalytic asymmetric methods for synthesizing chiral 3-phenyl-piperazine-2,5-diones and their analogues is a significant area of research, aiming to overcome the limitations of relying on chiral pool starting materials. These methods offer the potential for high enantioselectivity and structural diversity from simple, achiral precursors.
One notable advancement is the use of intramolecular palladium-catalyzed asymmetric allylic alkylation, also known as the Tsuji–Trost reaction. This method has been successfully applied to the synthesis of spiro-diketopiperazines (spiro-DKPs) with high yields and enantioselectivity. acs.org The process involves a two-step sequence starting from readily available materials to construct highly functionalized spiro-DKPs under mild conditions. acs.org The key step is the palladium-catalyzed cyclization of an Ugi adduct precursor. The choice of ligand for the palladium catalyst is crucial for achieving high enantiomeric excess (ee).
Organocatalysis represents another emerging frontier for the asymmetric synthesis of piperazine-2,5-dione scaffolds. For instance, organocatalyzed Mannich reactions are being explored to improve yields and minimize racemization. Another strategy involves the direct organocatalytic coupling of substituted piperazine-2,5-diones with indoles. nih.gov This reaction proceeds through an electrophilic indolenine intermediate generated under mild conditions. While initial studies using a chiral quinine (B1679958) catalyst resulted in modest enantioselectivity (10–25% ee), it established a proof-of-concept for the direct, catalyzed construction of the indole–diketopiperazine linkage, a key structural motif in various biologically active alkaloids. nih.gov
The table below summarizes key findings from studies on the catalytic asymmetric synthesis of piperazine-2,5-dione analogues.
| Catalytic System | Substrate Type | Product Type | Key Findings | Reference |
| Palladium / Chiral Ligand | Ugi Adducts | Spiro-diketopiperazines | High yields and excellent enantioselectivity achieved via intramolecular Tsuji–Trost reaction. | acs.org |
| Quinine (Organocatalyst) | Carboxylated piperazine-2,5-diones and Gramine | Indole-substituted diketopiperazines | Good to excellent yields for coupling, but low enantioselectivity (10-25% ee) in initial asymmetric attempts. | nih.gov |
These catalytic approaches are pivotal as they move away from stoichiometric chiral reagents or resolution techniques, offering more efficient and versatile routes to enantioenriched piperazine-2,5-dione derivatives. acs.org
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex molecule, such as a drug candidate or natural product, at a late step in its synthesis. wuxiapptec.com This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize each molecule from scratch. For the this compound scaffold, LSF provides an efficient means to explore chemical space and optimize biological properties.
Key LSF strategies applicable to the piperazine-2,5-dione core include C-H functionalization, cross-coupling reactions, and modification of existing functional groups.
C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation. For piperazine-2,5-diones, regiocontrolled functionalization is crucial. Free-radical bromination using N-bromosuccinimide (NBS) has been shown to be an effective method. publish.csiro.au The regioselectivity of this reaction can be directed by the nature of the substituents on the nitrogen atoms. For example, an N-acetyl group deactivates the adjacent glycine (B1666218) residue towards bromination, allowing for selective functionalization at other positions. This provides a method for the regiocontrolled introduction of a halogen, which can then serve as a handle for further modifications through cross-coupling reactions. publish.csiro.au
Modifications and Derivatizations: The core structure of this compound contains several sites amenable to functionalization.
N-Alkylation/N-Arylation: The nitrogen atoms of the piperazine ring can be alkylated or arylated to introduce diverse substituents. wikipedia.org
C-3 and C-6 Positions: The carbon atoms alpha to the amide carbonyls (C-3 and C-6) are reactive sites. wikipedia.org Following initial synthesis, these positions can be further elaborated. For example, products from a Tsuji-Trost cyclization containing a vinyl group can undergo further transformations like isomerization, hydrogenation, or Heck coupling, demonstrating the utility of the initial product as a platform for diversification. acs.org
Oxidation and Reduction: The carbonyl groups of the diketopiperazine ring can be reduced using agents like lithium aluminum hydride to yield the corresponding piperazines. wikipedia.org Conversely, the phenyl ring or other substituents can be oxidized to introduce new functional groups.
The table below provides examples of late-stage functionalization reactions applied to the piperazine-2,5-dione scaffold.
| LSF Strategy | Reagent/Catalyst | Position Functionalized | Transformation | Reference |
| Free-Radical Halogenation | N-bromosuccinimide (NBS) | C-3/C-6 Methylene | C-H Bromination | publish.csiro.au |
| Heck Coupling | Palladium Catalyst | Vinyl group on side chain | C-C bond formation with aryl halide | acs.org |
| Selective Deprotection | Cerium Ammonium Nitrate (B79036) (CAN) | N-Protecting Group (PMB) | Removal of p-methoxybenzyl group to yield secondary amide | acs.org |
| Reduction | Lithium Aluminum Hydride | C-2/C-5 Carbonyls | Reduction of amides to amines | wikipedia.org |
These strategies highlight the versatility of the this compound scaffold, allowing for extensive chemical modification at late stages to generate diverse analogues for further investigation.
Conformational Analysis and Structural Characterization of 3 Phenyl Piperazine 2,5 Dione Systems
Intrinsic Conformational Preferences of the Piperazine-2,5-dione Ring System
The piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), is a six-membered heterocycle containing two amide bonds. Due to the partial double bond character of the amide C-N bonds, the ring is conformationally constrained. While often described as nearly planar, it typically adopts a non-planar conformation to alleviate steric strain. The most common conformations are flattened chair or boat forms, with the degree of puckering dependent on the nature and stereochemistry of its substituents.
The conformation of the piperazine-2,5-dione ring can be quantitatively described by its puckering parameters and torsion (dihedral) angles. In the solid state, the unsubstituted or symmetrically N-substituted piperazine-2,5-dione ring often adopts a very flat chair-like conformation. For example, crystallographic studies of 2,5-dioxopiperazine-1,4-diacetic acid show an extremely flattened chair with a weighted average torsion angle of just 7.63° researchgate.net.
Influence of the 3-Phenyl Substituent on Molecular Conformation
In solution, there is a conformational equilibrium, and the flexibility of the phenyl side chain is controlled by various factors, including potential intramolecular interactions like CH-π interactions nih.gov. The orientation of the phenyl ring relative to the heterocyclic ring is described by the chi (χ) torsion angles. Studies on related substituted cyclic peptides show that electron-donating or electron-withdrawing groups on the phenyl ring can modulate these interactions, thereby influencing the global conformation of the molecule nih.gov. For 3-phenyl-piperazine-2,5-dione, the phenyl group's orientation will seek to minimize steric hindrance while potentially engaging in weak intramolecular forces that stabilize a particular conformer.
Spectroscopic Characterization Techniques for Structural Elucidation
A combination of spectroscopic methods is indispensable for the comprehensive structural elucidation of this compound, from confirming its molecular identity to determining its precise three-dimensional structure and stereochemistry.
NMR spectroscopy is a powerful tool for determining the constitution and stereochemistry of substituted piperazine-2,5-diones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For this compound, the proton NMR spectrum would exhibit characteristic signals for the phenyl protons, typically in the aromatic region (δ 7.0–7.5 ppm). The protons on the piperazine-2,5-dione ring, particularly the methine proton at C-3 (α-proton) and the methylene protons at C-6, would appear at distinct chemical shifts. The α-proton at C-3 is expected to resonate in the range of δ 4.0–4.5 ppm. The coupling constants between adjacent protons provide crucial information about dihedral angles, which can help in assigning the relative stereochemistry (cis/trans isomers if a second substituent is present at C-6).
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C-2 and C-5) typically appear in the range of δ 165–175 ppm. The alpha-carbon bearing the phenyl group (C-3) would be found around δ 55–65 ppm, while the carbons of the phenyl ring would show signals in the aromatic region (δ 125–140 ppm). DFT calculations are often used in conjunction with experimental data to accurately predict and assign chemical shifts nih.gov.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 | - |
| C3-H (α-proton) | 4.0 - 4.5 | - |
| C6-H₂ | 3.0 - 4.0 | - |
| N-H | 7.5 - 8.5 (broad) | - |
| C=O (C2, C5) | - | 165 - 175 |
| Phenyl-C (quaternary) | - | 135 - 140 |
| Phenyl-C (protonated) | - | 125 - 130 |
| C3 (α-carbon) | - | 55 - 65 |
| C6 | - | 40 - 50 |
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice.
For phenyl-substituted piperazine (B1678402) derivatives, crystallographic data show that the piperazine ring can adopt various conformations, often a flattened chair. In the crystal structure of 1,4-diphenylpiperazine, the phenyl groups were found to induce a more planar conformation around the nitrogen atoms researchgate.net. In the case of this compound, a crystal structure would likely show the phenyl group in a pseudo-equatorial orientation.
Furthermore, X-ray analysis reveals the nature of intermolecular interactions that stabilize the crystal packing. Piperazine-2,5-diones are capable of forming robust hydrogen bonding networks through their amide N-H donors and carbonyl C=O acceptors wikipedia.org. In this compound, these hydrogen bonds would likely link molecules into chains or sheets. Additional C-H···O and potential C-H···π interactions involving the phenyl ring could further stabilize the three-dimensional crystal structure nih.gov.
| Parameter | Typical Value/Observation |
|---|---|
| Ring Conformation | Flattened Chair or Boat |
| Phenyl Group Orientation | Pseudo-equatorial |
| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonding |
| Secondary Interactions | C-H···O, C-H···π contacts |
Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamental techniques used to confirm the molecular weight and functional groups present in this compound.
Mass Spectrometry: Electron ionization (EI) mass spectrometry of this compound (molecular weight: 204.23 g/mol ) would show a molecular ion peak (M⁺) at m/z 204 nist.gov. The fragmentation pattern is characteristic of the structure. A key fragmentation pathway for related structures involves the cleavage of the side chain. For this compound, this would involve the loss of the phenylmethyl (benzyl) radical, although cleavage of the ring itself is also prominent. Common fragments for piperazine-containing compounds often arise from the cleavage of the heterocyclic ring researchgate.netresearchgate.net. A significant fragment would be the tropylium ion at m/z 91, characteristic of a benzyl moiety.
Infrared Spectroscopy: The IR spectrum provides valuable information about the functional groups. The key absorptions for this compound would confirm the presence of the amide and phenyl groups.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1650 - 1700 (strong) |
| N-H (Amide II) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
The strong absorption band for the amide C=O stretch is one of the most prominent features in the spectrum libretexts.org. The N-H stretching vibration appears as a broad band, indicative of hydrogen bonding in the solid state or concentrated solutions nist.gov. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450–1600 cm⁻¹ region vscht.czlibretexts.org.
Molecular Interactions and Biological Target Engagement of 3 Phenyl Piperazine 2,5 Dione Derivatives
Mechanistic Insights into Broad-Spectrum Biological Effects of Diketopiperazines
Diketopiperazines (DKPs), including 3-phenyl-piperazine-2,5-dione and its derivatives, represent the smallest class of cyclic peptides and are noted for their diverse biological activities. wikipedia.org The rigid structure of the piperazine-2,5-dione core, often fused with other rings in naturally occurring variants, provides resistance to enzymatic degradation and serves as a valuable scaffold in drug design. mdpi.comresearchgate.net These compounds are synthesized by a wide array of organisms, from bacteria and fungi to mammals, and have demonstrated activities ranging from antitumor to antiviral. wikipedia.org Their broad-spectrum effects are rooted in their ability to interact with a variety of biological targets and pathways.
One of the key mechanisms through which phenylpiperazine derivatives exert their biological effects is by targeting enzymes essential for DNA replication and maintenance. Certain derivatives have been designed to function as topoisomerase II (Topo II) inhibitors. nih.gov Topoisomerases are critical enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Small molecules that target these enzymes can act as either inhibitors, which block the catalytic function of the enzyme, or as poisons, which stabilize the temporary DNA-enzyme complex, leading to double-strand breaks and ultimately halting cell division. nih.gov
Bisdioxopiperazines, a related class of compounds, are known to block the catalytic activity of Topo II without stabilizing the DNA-cleavage complex. nih.gov Phenylpiperazine derivatives have been investigated for similar mechanisms, where the piperazine (B1678402) ring, which can be protonated at physiological pH, and the phenyl ring engage with the enzyme's nucleic acid binding domain. nih.gov The benzothiazine and phenylpiperazine rings can participate in π-type interactions with aromatic amino acids within the binding site, interfering with the enzyme's function and thus inhibiting DNA replication. nih.gov
Derivatives of piperazine-2,5-dione have been shown to modulate various intercellular communication pathways, which are critical for both physiological processes and the progression of diseases.
Quorum Sensing Inhibition: A significant mechanism of action for diketopiperazines is the disruption of quorum sensing (QS) in bacteria. mdpi.comnih.gov QS is a cell-to-cell communication process that allows bacteria to regulate gene expression in response to population density, often controlling the production of virulence factors and biofilm formation. nih.govnih.gov The compound 2,5-piperazinedione (B512043) has been shown to inhibit the production of QS-dependent factors in Pseudomonas aeruginosa. nih.gov Molecular docking studies suggest that 2,5-piperazinedione can interfere with the binding of the natural ligand, N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL), to its LasR receptor protein. researchgate.netnih.gov By competing for the same binding site on the receptor, these compounds can act as antagonists, disrupting bacterial communication and reducing pathogenicity. researchgate.net
Cytokine Signaling: Phenylpiperazine derivatives have also been developed as regulators of cytokine signaling, which is a cornerstone of the immune response and inflammatory processes. nih.gov Certain derivatives have demonstrated dual activity, simultaneously suppressing the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while augmenting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This modulation of cytokine balance highlights their potential to influence intercellular communication within the immune system and treat TNF-α associated diseases. nih.gov
Neurotransmitter Pathways: The piperazine scaffold is a well-established pharmacophore for targeting neurotransmitter receptors in the central nervous system (CNS). ijrrjournal.comeurekaselect.com Phenylpiperazine derivatives have been developed as selective ligands for dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov By binding to these receptors, they can modulate dopaminergic neurotransmission, which plays a role in various neurological and psychiatric conditions. nih.gov The interaction with these receptors can alter downstream signaling cascades, thereby affecting communication between neurons. ijrrjournal.com
Structure-Activity Relationship (SAR) Studies of Phenyl-Substituted Piperazine-2,5-diones
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence molecular interactions and biological outcomes.
The substitution pattern on the phenyl ring of phenylpiperazine derivatives is a critical determinant of their biological activity and target selectivity.
Nature and Position of Substituents: The electronic properties of substituents on the phenyl ring significantly affect binding affinity. For instance, in a series of antimycobacterial N-arylpiperazines, the presence of bulky substituents with strong electron-withdrawing properties was found to influence activity. mdpi.com Conversely, for other targets, electron-withdrawing lipophilic substituents attached to the phenyl ring decreased in vitro efficiency. mdpi.com This indicates that the optimal substitution pattern is highly target-dependent. In a study of N-phenylpiperazine analogs targeting dopamine receptors, varying the substituents on the phenyl ring led to a range of affinities and selectivities for D2 versus D3 receptors. nih.gov
Influence on Cytotoxicity: In the context of anticancer activity, the substitution on the phenyl ring can drastically alter cytotoxicity. For a series of benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with a 3,4-dichlorophenyl substituent showed significantly higher cytotoxicity against a breast adenocarcinoma cell line (MCF7) than other substitution patterns. nih.gov This suggests that specific halogenation patterns on the phenyl ring are favorable for this particular biological effect. Another study found that for ursolic acid derivatives modified with piperazine, para-substituents on the phenyl ring were more important for antiproliferative activity than meta-substituents. exlibrisgroup.com
| Compound Series | Substituent(s) | Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| N-Arylpiperazines | Bulky, electron-withdrawing groups (e.g., -CF3) | Increased antimycobacterial activity | Mycobacterium tuberculosis | mdpi.com |
| Benzothiazine-Phenylpiperazines | 3,4-dichloro | Enhanced cytotoxicity | MCF7 breast cancer cells | nih.gov |
| Ursolic Acid-Piperazine Conjugates | para-substituents | Greater antiproliferative activity compared to meta-substituents | Various cancer cell lines | exlibrisgroup.com |
| Bicyclohydantoin−Arylpiperazines | ortho-methoxy | High affinity for 5-HT1A receptors | Serotonin (B10506) 5-HT1A receptor binding assay | rsc.org |
The three-dimensional arrangement of atoms (stereochemistry) in this compound derivatives is fundamental to their interaction with chiral biological targets like proteins and enzymes.
The hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can produce both cis and trans isomers. researchgate.netmdpi.com X-ray crystallography has shown that under certain hydrogenation conditions, the cis isomer is the major product. researchgate.netmdpi.com The specific spatial orientation of the phenyl groups relative to the piperazine-2,5-dione ring dictates how the molecule fits into a binding pocket. Different stereoisomers can exhibit vastly different biological activities due to one isomer achieving a more favorable orientation for binding than the other. ijrrjournal.com For example, the enantiomers of certain N-substituted piperazine inhibitors of serotonin and noradrenaline reuptake showed different activity profiles. ijrrjournal.com This underscores the importance of stereochemistry in molecular recognition and the resulting functional outcome. nih.gov
Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are pivotal in the binding of this compound derivatives to their biological targets.
Hydrogen Bonding: The piperazine-2,5-dione core contains two amide functionalities, which are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov For instance, in the interaction of phenylpiperazine derivatives with topoisomerase II, hydrogen bonds can form with aspartic acid residues. nih.gov The strength and geometry of these hydrogen bonds are critical for stabilizing the ligand-protein complex.
Pi-Stacking Interactions: The phenyl ring of the this compound scaffold is well-suited for π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein binding site. nih.govnih.gov These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity. nih.gov The electron density of the π-orbitals, which can be modulated by substituents on the phenyl ring, affects the strength of these stacking interactions. nih.gov For example, the interaction between a ligand's aromatic ring and a tyrosine residue (Tyr907) in the PARP-1 active site is a significant factor in binding affinity. nih.gov The combination of hydrogen bonding and π-π stacking often creates a strong and specific interaction between the drug molecule and its target. nih.gov
| Interaction Type | Molecular Moiety Involved | Interacting Partner in Biological Target | Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O groups of piperazine-2,5-dione ring | Amino acid residues (e.g., Aspartic Acid) | Stabilizes the ligand-protein complex | nih.gov |
| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Tyrosine, Phenylalanine) | Contributes significantly to binding affinity | nih.govnih.gov |
| π-type Interactions | Phenylpiperazine rings | Aromatic amino acids in nucleic acid binding domains | Essential for binding to enzymes like Topoisomerase II | nih.gov |
Specific Biological Target Interactions Implied by Analogous Phenyl-Piperazine Systems
While direct research on the biological targets of this compound is limited, the broader class of phenyl-piperazine derivatives has been extensively studied, revealing interactions with a diverse range of biological macromolecules. The insights gained from these analogous systems provide a predictive framework for understanding the potential molecular targets and interaction patterns of this compound and its derivatives. These interactions are primarily non-covalent, including hydrogen bonds, electrostatic forces, hydrophobic interactions, and π-stacking, which are dictated by the specific substitutions on both the phenyl and piperazine rings. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs)
The phenylpiperazine scaffold is a well-established pharmacophore for ligands targeting G-protein coupled receptors, particularly adrenergic and dopaminergic receptors.
α1A-Adrenoceptor: Molecular docking and affinity chromatography studies on N-phenylpiperazine derivatives have elucidated their binding mechanism to the α1A-adrenoceptor. rsc.org The binding is primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Key interactions have been identified with specific amino acid residues within the receptor's binding pocket. rsc.org The affinity of these derivatives is dependent on the presence of an ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org
| Interacting Residue | Receptor | Implied Interaction Type |
| Asp106 | α1A-Adrenoceptor | Hydrogen Bond / Electrostatic |
| Gln177 | α1A-Adrenoceptor | Hydrogen Bond |
| Ser188 | α1A-Adrenoceptor | Hydrogen Bond |
| Ser192 | α1A-Adrenoceptor | Hydrogen Bond |
| Phe193 | α1A-Adrenoceptor | Hydrophobic/π-stacking |
Data derived from molecular docking studies of N-phenylpiperazine derivatives. rsc.org
Dopamine D2 and D3 Receptors: Substituted N-phenylpiperazine analogs have been evaluated as selective ligands for dopamine D2 and D3 receptors. nih.gov Competitive radioligand binding assays have determined the binding affinities (Ki values) for these receptors, showing that specific substitutions can confer high affinity and selectivity, particularly for the D3 subtype. nih.gov
Serotonin 5-HT1A Receptors: The 5-HT1A receptor is a frequent off-target binding site for benzamide (B126) N-phenylpiperazine ligands. nih.gov Certain derivatives have shown the ability to displace selective radioligands from this receptor, indicating a direct interaction. nih.gov For instance, compound 7a, a 2-fluorophenyl piperazine derivative, exhibited a high affinity for the 5-HT1A receptor with a Ki value of 14.3 ± 7.1 nM. nih.gov
Enzymes
Phenyl-piperazine systems have been incorporated into inhibitors for several classes of enzymes, including oxidoreductases and hydrolases.
Monoamine Oxidase (MAO): Hybrid compounds merging phenylpiperazine and 2,4-thiazolidinedione (B21345) moieties have been developed as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are targets for neurological diseases. nih.gov In vitro assays demonstrated that specific derivatives are potent inhibitors of both hMAO isozymes. nih.gov For example, hybrids 4a and 4c were identified as the most potent hMAO-A inhibitors, with IC50 values significantly lower than the reference compound toloxatone. nih.gov Kinetic studies revealed that these compounds can act via a mixed inhibition mode. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| 4a | hMAO-A | 0.194 |
| 4c | hMAO-A | 0.188 |
| 4g | hMAO-B | 0.330 |
| Toloxatone (Ref.) | hMAO-A | 1.080 |
Data from in-vitro fluorometric assays on phenylpiperazine-thiazolidinedione hybrids. nih.gov
α-Amylase: In the search for antidiabetic agents, N-phenyl piperazine derivatives have been investigated for their ability to inhibit α-amylase. biomedpharmajournal.org In silico molecular docking studies predicted strong binding energies for several derivatives, which were subsequently confirmed through in vitro inhibition assays. biomedpharmajournal.org The inhibitory order for the tested compounds was found to be P7 > P22 > P6, with compound P7 showing approximately 90% inhibition at a concentration of 500 µg/mL, outperforming the reference drug acarbose. biomedpharmajournal.org
Topoisomerase II (Topo II): Phenylpiperazine derivatives linked to a 1,2-benzothiazine scaffold have been designed as potential anticancer agents that target Topo II. nih.gov Molecular docking studies suggest a binding mode where the phenylpiperazine moiety intercalates between DNA bases, engaging in π-π stacking interactions, primarily with thymidine (B127349) and adenine (B156593) nucleobases. nih.gov Additional interactions, such as π-sulfur interactions with methionine residues and hydrogen bonds with aspartate and glycine (B1666218) residues of the enzyme, contribute to the binding. nih.gov
Nuclear Receptors
Androgen Receptor (AR): To develop new treatments for prostate cancer, a series of arylpiperazine derivatives were designed and synthesized as potential androgen receptor (AR) antagonists. nih.gov Several of these compounds exhibited strong antagonistic potency and high binding affinity to the AR. nih.gov Docking studies indicated that the derivatives bind to the AR ligand-binding pocket primarily through hydrophobic interactions. nih.gov Derivative 21 was identified as having the highest binding affinity (IC50 = 0.65 μM) and antagonistic potency (76.2% inhibition). nih.gov
Nucleic Acids
DNA Minor Groove Binding: Phenylpiperazine moieties have been incorporated into larger molecules that interact directly with DNA. nih.govmdpi.com Phthalimide derivatives containing a phenylpiperazine substituent have been shown to bind to the minor groove of DNA, a mechanism analogous to established anticancer agents. mdpi.com The phenylpiperazine part of some Topo II inhibitors also slides between nucleic acid bases, suggesting an interaction with the DNA minor groove. nih.gov These interactions are stabilized by forces including hydrogen bonds and are believed to be a key part of their mechanism of action. nih.govmdpi.com
Computational and Theoretical Investigations of 3 Phenyl Piperazine 2,5 Dione
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern computational drug discovery, allowing researchers to visualize and predict the behavior of molecules and their interactions with biological targets. These techniques are frequently applied to scaffolds like phenylpiperazine to understand binding modes, assess the stability of protein-ligand complexes, and predict biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding sites of macromolecular targets, typically proteins.
Research on derivatives incorporating the phenylpiperazine or piperazine-2,5-dione core illustrates this approach's utility. For example, in a study of new 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, molecular docking was used to investigate their potential as anticancer agents by targeting the DNA-topoisomerase II (Topo II) complex. nih.gov The docking studies revealed that these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov One notable derivative, BS230, demonstrated a strong binding affinity to DNA with a calculated free energy of binding (ΔG_binding) of -63.2 kJ/mol. nih.gov The interactions stabilizing the complex included hydrogen bonds and various π-type interactions involving the benzothiazine and phenylpiperazine rings. nih.gov
Similarly, molecular docking was employed to analyze the binding interactions of newly synthesized 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazole derivatives. connectjournals.com The results, presented in terms of Glide G-score and Prime/MMGBSA binding energy, helped to rationalize the observed biological activities and identify key binding modes. connectjournals.com Another study identified a novel phenyl-piperazine pharmacophore as a potential ATP-competitive inhibitor of the eIF4A1 helicase through protein-ligand docking, underscoring the role of this scaffold in inhibitor design. researchgate.net
Table 1: Molecular Docking Results for Selected Phenylpiperazine Derivatives This interactive table summarizes binding energy data from docking studies on various derivatives containing the phenylpiperazine scaffold, highlighting their interactions with different biological targets.
| Compound/Derivative | Target | Docking Score (unit) | Key Interactions Noted |
|---|---|---|---|
| BS230 | DNA Minor Groove | -63.2 kJ/mol (ΔG_binding) | Hydrogen bonds, van der Waals forces, π-type interactions nih.gov |
| Derivative 3a | Topoisomerase I (1T8I) | -9.113 (Glide G-score) | Consistent with camptothecin (B557342) binding mode connectjournals.com |
| Derivative 3c | Topoisomerase I (1T8I) | -8.642 (Glide G-score) | N/A connectjournals.com |
| UM139 | eIF4A1 | N/A | Hydrogen bonding with Arg365 and Arg368 researchgate.net |
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed information about the conformational changes of ligands and their targets upon binding and can assess the stability of the resulting complex.
The stability and conformational dynamics of complexes involving phenyl-piperazine scaffolds have been explored using this method. In the investigation of eIF4A1 inhibitors, extended MD simulations were performed to analyze the conformational changes of the enzyme upon binding of phenyl-piperazine hits. researchgate.net The simulations showed that certain compounds could induce significant conformational shifts, leading to either partial or full domain closure of the enzyme, a critical aspect of its function. researchgate.net
In another study focused on a piperazine-2,5-dione derivative, 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD), as a potential anticancer agent, MD simulations were conducted on its complexes with the proteins CYCS and TNFRSF10B. researchgate.net The results indicated that BHBPPD enhanced the structural stability of these proteins, and the increased stability of TNFRSF10B was suggested to heighten its interactions with other factors, promoting apoptosis in gastric cancer cells. researchgate.net
Pharmacophore Modeling for Ligand Feature Identification
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect.
When the 3D structure of a biological target is unknown, pharmacophore models can be developed from a set of known active ligands. This approach has been successfully applied to compounds structurally related to 3-Phenyl-piperazine-2,5-dione. For instance, a pharmacophore modeling study was conducted on a series of N3-phenylpyrazinones with corticotropin-releasing factor 1 (CRF1) antagonistic activity. nih.gov Using a training set of 35 molecules, several six-point pharmacophore hypotheses were generated. nih.gov The best model, AADHHR.47, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R). nih.gov This model yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.803), indicating its predictive power. nih.gov
Once validated, a pharmacophore model serves as a 3D query for screening large compound libraries to identify novel molecules with the desired chemical features, a process known as virtual screening. The AADHHR.47 pharmacophore model developed for CRF1 antagonists was validated externally and showed a high predictive correlation for a test set of molecules. nih.gov The researchers suggested that the geometry and features of this pharmacophore would be useful for the virtual screening and rational design of new and selective CRF1 receptor antagonists. nih.gov This demonstrates how such models, derived from scaffolds similar to this compound, can guide the discovery of new therapeutic agents.
Table 2: Features of the AADHHR.47 Pharmacophore Model for CRF1 Antagonists This interactive table details the components of the best-performing pharmacophore hypothesis identified for N3-phenylpyrazinones, compounds structurally related to the subject of this article.
| Feature Type | Count | Description |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 2 | Regions capable of accepting a hydrogen bond from the target. |
| Hydrogen Bond Donor (D) | 1 | A region capable of donating a hydrogen bond to the target. |
| Hydrophobic Region (H) | 2 | Non-polar regions that can engage in hydrophobic interactions. |
| Aromatic Ring (R) | 1 | A planar, cyclic, conjugated system, often involved in π-stacking. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into bond lengths, bond angles, molecular orbital energies, and electrostatic potential, which are crucial for understanding a molecule's intrinsic properties and interaction capabilities.
A study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, a compound containing the core phenylpiperazine structure, employed DFT calculations to optimize its geometry and analyze its properties. jksus.org Using the B3LYP-D and WB97XD functionals, researchers calculated the molecule's global minimum energy, finding it to be slightly more stable with the B3LYP-D functional. jksus.org The calculated bond lengths of the phenyl ring were found to be in the range of 1.3857 Å to 1.3908 Å. jksus.org A comparison between the theoretically optimized structure and experimental X-ray diffraction data showed excellent agreement, with low Root Mean Square Deviation (RMSD) values, particularly when using the WB97XD functional in a simulated water environment (RMSD = 0.1054 Å). jksus.org Such studies confirm the reliability of theoretical methods in accurately predicting the structural parameters of phenylpiperazine-containing compounds.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | |
| 1-phenylpiperazin-1,4-diium nitrate monohydrate | 1PPNO3 |
| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | BS230 |
| 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione | BHBPPD |
| Camptothecin | |
| Corticotropin-releasing factor 1 | CRF1 |
| Topoisomerase II | Topo II |
| Eukaryotic initiation factor 4A1 | eIF4A1 |
| Cytochrome c, somatic | CYCS |
Density Functional Theory (DFT) for Molecular Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govmdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. mdpi.com This approach has become a workhorse in quantum chemistry due to its favorable balance of accuracy and computational cost. mdpi.com
The process begins with the optimization of the molecule's geometry, where DFT calculations are used to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. gu.se Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed in combination with a basis set (e.g., 6-311G**) to perform these calculations. researchgate.net Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties include the distribution of electron density, dipole moment, and the energies of the molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov
HOMO-LUMO Energy Gap and Molecular Electrostatic Potential (MEP) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. uobasrah.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov
The Molecular Electrostatic Potential (MEP) is another valuable tool derived from computational calculations. It provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are favorable for nucleophilic attack. nih.gov This analysis helps in predicting the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
| Property | Value (B3LYP/6-31G) | Unit |
| HOMO Energy | -8.54 | eV |
| LUMO Energy | 0.79 | eV |
| Energy Gap (ΔE) | 9.33 | eV |
| Electron Affinity (A) | -0.79 | eV |
| Ionization Potential (I) | 8.54 | eV |
| Chemical Potential (µ) | -3.875 | eV |
| Hardness (η) | 4.665 | eV |
| Softness (S) | 0.214 | eV⁻¹ |
| Electrophilicity Index (ω) | 1.61 | eV |
Table 1: Calculated electronic properties of 3,6-bis(4-hydroxyphenyl)-piperazine-2,5-dione (BHPPD). uobasrah.edu.iq
Quantitative Structure-Activity Relationship (QSAR) and In Silico Prediction Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect. nih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. acs.org
For piperazine (B1678402) and phenylpiperidine derivatives, QSAR studies have revealed that various descriptors are critical for their biological activities. nih.govnih.gov For instance, in studies of 4-phenylpiperidine (B165713) derivatives, selected molecular descriptors were successfully correlated with their analgesic activities using neural networks. nih.gov Similarly, for mono-substituted 4-phenylpiperidines and -piperazines, physicochemical descriptors were modeled against their in vivo effects on the dopaminergic system. nih.gov These models help in understanding the comprehensive biological response of this class of compounds. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also a crucial part of this computational evaluation, helping to assess the pharmacokinetic profiles of potential drug candidates. nih.gov
Future Research Perspectives for 3 Phenyl Piperazine 2,5 Dione
Exploration of Undiscovered Synthetic Pathways and Derivative Space
The synthesis of 3-phenyl-piperazine-2,5-dione and its analogs has traditionally relied on established methods. However, the future of this field lies in the exploration of novel and more efficient synthetic strategies. Future research will likely focus on the development of innovative catalytic systems, including the use of novel organocatalysts and transition-metal catalysts, to achieve higher yields, greater stereoselectivity, and improved atom economy. Green chemistry principles are also expected to play a more significant role, with an emphasis on solvent-free reactions, microwave-assisted synthesis, and the use of renewable starting materials.
Furthermore, a significant opportunity lies in expanding the known derivative space of this compound. Combinatorial chemistry and fragment-based drug discovery approaches can be employed to generate large libraries of derivatives with diverse substituents on the phenyl ring and the piperazine-2,5-dione core. csu.edu.au This will enable a more systematic exploration of structure-activity relationships (SAR) and the identification of compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthesis of both homo- and heterodimeric substituted piperazine-2,5-diones presents another avenue for creating novel chemical entities with unique three-dimensional structures and biological properties. researchgate.net
| Synthetic Approach | Key Advantages | Potential Future Directions |
| Novel Catalysis | Higher yields, improved stereoselectivity, better atom economy | Development of enantioselective catalysts for asymmetric synthesis |
| Green Chemistry | Reduced environmental impact, increased safety | Microwave and ultrasound-assisted synthesis, use of biocompatible solvents |
| Combinatorial Synthesis | Rapid generation of large and diverse libraries | High-throughput synthesis of derivative libraries for screening |
| Fragment-Based Design | Efficient exploration of chemical space | Design of focused libraries targeting specific protein-protein interactions |
Identification of Novel Biological Targets and Therapeutic Applications through Mechanistic Studies
While derivatives of piperazine-2,5-dione have shown promise in areas such as cancer, inflammation, and neurological disorders, the precise molecular targets and mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. baranlab.org Future research should prioritize in-depth mechanistic studies to identify the specific proteins, enzymes, and signaling pathways that these molecules interact with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be utilized to pull down and identify the direct binding partners of this compound and its derivatives.
A deeper understanding of the mechanism of action will be instrumental in identifying novel therapeutic applications. For instance, if a derivative is found to modulate a key pathway in neuroinflammation, it could be investigated for the treatment of neurodegenerative diseases. Similarly, compounds that interfere with specific protein-protein interactions crucial for cancer cell survival could be developed as targeted anticancer agents. These mechanistic insights will also be crucial for understanding and potentially mitigating off-target effects, leading to the development of safer and more effective therapeutics.
Advanced Computational Design and High-Throughput Screening Integration
The integration of computational chemistry and high-throughput screening (HTS) offers a powerful platform for accelerating the discovery of novel this compound-based drug candidates. In silico methods, such as molecular docking and virtual screening, can be used to rapidly screen vast virtual libraries of compounds against known and newly identified biological targets. This computational pre-screening can help prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving significant time and resources.
Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed based on existing experimental data to predict the biological activity of novel derivatives. These predictive models can guide the design of new compounds with improved potency and selectivity. The subsequent experimental validation of these computationally designed molecules through HTS will create a powerful iterative cycle of design, synthesis, and testing, leading to the rapid optimization of lead compounds. The development of direct-to-biology HTS platforms, where compounds are synthesized and screened in the same multi-well plates, could further streamline this process. crossref.org
| Integrated Approach | Key Benefits | Future Outlook |
| Virtual Screening | Rapidly identifies potential hits from large virtual libraries | Improved scoring functions and integration of artificial intelligence |
| QSAR Modeling | Predicts biological activity and guides rational drug design | Development of more accurate and predictive models for complex biological systems |
| High-Throughput Screening | Enables rapid experimental validation of large compound libraries | Miniaturization of assays and development of novel screening technologies |
Development of Specialized Analytical Techniques for Complex Phenyl-Diketopiperazine Systems
The increasing complexity of synthetic this compound derivatives and their presence in complex biological matrices necessitate the development of more sophisticated and sensitive analytical techniques. Future research in this area should focus on several key aspects. Advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), are essential for the separation, identification, and quantification of these compounds and their metabolites in biological samples. nih.govacs.org
Given the chiral nature of many diketopiperazine derivatives, the development of robust methods for enantiomeric separation and absolute configuration determination is crucial. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are powerful tools for separating stereoisomers. nih.govnih.gov Spectroscopic techniques will also play a pivotal role. Advanced NMR spectroscopy methods, including the use of chiral derivatizing agents, can be employed for the unambiguous assignment of stereochemistry. researchgate.net Furthermore, electronic circular dichroism (ECD) has emerged as a sensitive technique for differentiating between DKP stereoisomers. nih.gov The combination of these advanced analytical techniques will be indispensable for the comprehensive characterization of complex phenyl-diketopiperazine systems, ensuring their quality, purity, and stereochemical integrity in both research and clinical settings.
| Analytical Technique | Application in Phenyl-Diketopiperazine Research |
| UHPLC-HRMS | Separation, identification, and quantification in complex matrices |
| Chiral GC/HPLC | Enantiomeric separation and determination of stereoisomeric purity |
| Advanced NMR Spectroscopy | Unambiguous stereochemical assignment and conformational analysis |
| Electronic Circular Dichroism (ECD) | Differentiation of stereoisomers and determination of absolute configuration |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups). NMR confirms carbonyl resonances (δ 165–175 ppm) .
- HRMS : Validates molecular formulas (e.g., C₁₇H₁₆N₂O₂ for 3l with [M+H]⁺ = 297.1234) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Cambridge CCDC No. 1407713 for piperazine-dione analogs) .
How do structural modifications at the N1 and C3 positions affect bioactivity?
Q. Advanced Research Focus
- N1 Substituents : Bulky groups (e.g., 4-fluorobenzyl in 3m) enhance 5-HT₁A receptor affinity by occupying hydrophobic pockets, as shown in pyrrolidine-2,5-dione derivatives .
- C3 Substituents : Benzyl or indolyl groups (e.g., in marine-derived 3-benzyl-6-isopropyl analogs) improve cytotoxicity against cancer cell lines (IC₅₀ <10 µM) .
- Methodological Note : SAR studies require in vitro assays (e.g., radioligand binding for receptor affinity) paired with molecular docking simulations to validate binding modes.
How can conflicting spectral data for synthetic vs. natural diketopiperazines be reconciled?
Advanced Research Focus
Natural diketopiperazines (e.g., from Penicillium sp.) often exhibit complex stereochemistry absent in synthetic analogs. To resolve discrepancies:
- Comparative LC-MS/MS : Natural products may show adduct ions (e.g., [M+Na]⁺) not observed in synthetic batches.
- Circular Dichroism (CD) : Distinguishes enantiomers isolated from marine sources vs. racemic synthetic mixtures .
- Isotopic Labeling : Tracks biosynthetic pathways in natural products, clarifying stereochemical origins.
What strategies improve the yield of multi-step diketopiperazine syntheses?
Q. Basic Research Focus
- Stepwise Protection/Deprotection : Use of Boc groups for amines minimizes side reactions .
- Microwave Assistance : Reduces reaction times (e.g., from 24h to 2h for cyclization steps) .
- Workup Optimization : Liquid-liquid extraction (e.g., CH₂Cl₂/MeOH) improves purity, with yields >80% achievable .
How can computational modeling predict the pharmacokinetic properties of this compound derivatives?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate parameters:
- Docking Studies : AutoDock Vina identifies potential binding sites on targets (e.g., 5-HT₁A receptors) using crystallographic data (PDB ID: 7EKG) .
What are the challenges in isolating enantiomerically pure diketopiperazines from natural sources?
Advanced Research Focus
Marine microbes produce diketopiperazines as complex mixtures (e.g., 7 compounds isolated from Penicillium sp. 35-04) . Challenges include:
- Chromatographic Resolution : Requires multi-step HPLC with chiral columns (e.g., Chiralpak IA).
- Low Abundance : NMR-guided fractionation prioritizes high-yield fractions.
- Stereochemical Lability : Epimerization risks during extraction necessitate low-temperature processing.
How can regioselectivity be controlled in the synthesis of dispiro-diketopiperazines?
Advanced Research Focus
Regioselective spirocyclization is achieved via:
- Template Effects : Metal templates (e.g., Cu²⁺) pre-organize reactants for spiro-fusion .
- Steric Guidance : Bulky substituents (e.g., isopropyl at C6) direct cyclization to less hindered positions .
- Kinetic Control : Low temperatures (−78°C) favor thermodynamically disfavored products.
What safety protocols are essential for handling arylpiperazine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
